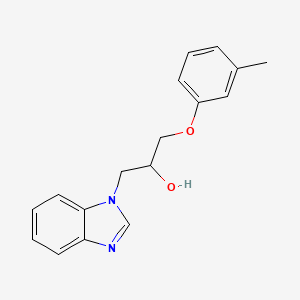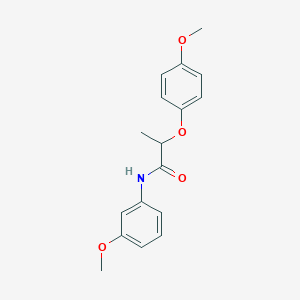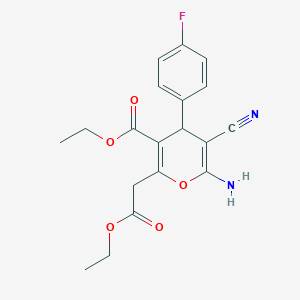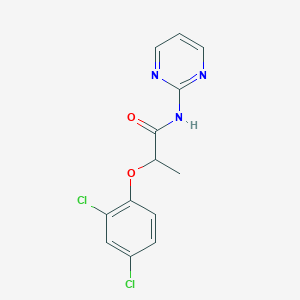![molecular formula C21H24N2O5S B5219820 N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine](/img/structure/B5219820.png)
N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine, also known as PSB-603, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which is an enzyme that plays a key role in the regulation of insulin signaling and glucose metabolism.
作用機序
The mechanism of action of N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine involves the inhibition of PTP1B, which is an enzyme that dephosphorylates insulin receptor tyrosine kinase, leading to the downregulation of insulin signaling. By inhibiting PTP1B, N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine enhances insulin signaling, leading to improved glucose uptake and metabolism. In addition, N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been shown to have several biochemical and physiological effects. In animal models of type 2 diabetes, N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been shown to improve insulin sensitivity and glucose tolerance, as well as reduce body weight gain and improve lipid metabolism. In addition, N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been shown to activate the AMPK pathway, leading to increased energy metabolism and improved mitochondrial function.
実験室実験の利点と制限
One advantage of using N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine in lab experiments is its selectivity for PTP1B, which allows for the specific inhibition of this enzyme without affecting other tyrosine phosphatases. In addition, N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been shown to be effective in animal models of type 2 diabetes and obesity, suggesting that it may have therapeutic potential for these conditions. However, one limitation of using N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine is its potential toxicity, as high doses of this compound have been shown to cause liver damage in animal studies.
将来の方向性
There are several future directions for research on N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine. One area of interest is the development of more potent and selective inhibitors of PTP1B, which may have greater therapeutic potential for the treatment of diabetes and obesity. In addition, further studies are needed to determine the long-term safety and efficacy of N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine in animal models and human subjects. Finally, research is needed to investigate the potential applications of N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine in other areas of scientific research, such as cancer and neurodegenerative diseases.
合成法
The synthesis of N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine involves several steps, starting from the reaction of 4-aminobenzenesulfonyl chloride with piperidine to form N-(4-aminobenzoyl)piperidine. This intermediate is then reacted with N-Boc-phenylalanine to form N-Boc-N-(4-aminobenzoyl)piperidine-phenylalanine ester. The Boc protecting group is then removed using trifluoroacetic acid to form N-(4-aminobenzoyl)piperidine-phenylalanine ester. Finally, this compound is reacted with benzoyl chloride to form N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine.
科学的研究の応用
N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been widely studied for its potential applications in scientific research, particularly in the field of diabetes and obesity. As a selective inhibitor of PTP1B, N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes. In addition, N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine has been shown to reduce body weight gain and improve lipid metabolism in obese mice. These findings suggest that N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine may have therapeutic potential for the treatment of diabetes and obesity.
特性
IUPAC Name |
3-phenyl-2-[(4-piperidin-1-ylsulfonylbenzoyl)amino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c24-20(22-19(21(25)26)15-16-7-3-1-4-8-16)17-9-11-18(12-10-17)29(27,28)23-13-5-2-6-14-23/h1,3-4,7-12,19H,2,5-6,13-15H2,(H,22,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLJYLSHDBNWIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1-piperidinylsulfonyl)benzoyl]phenylalanine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![diethyl 2-[(2,2-dimethylpropanoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B5219743.png)
![2-[(5-isoquinolinyloxy)methyl]-N-[(3-methyl-2-pyridinyl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5219747.png)
![9-{3-ethoxy-4-[(4-nitrobenzyl)oxy]phenyl}-3,4,5,6,7,9-hexahydro-1H-xanthene-1,8(2H)-dione](/img/structure/B5219748.png)
![methyl [8-(2,3-dihydro-1H-inden-2-yl)-2,4-dioxo-1-(2-phenylethyl)-1,3,8-triazaspiro[4.5]dec-3-yl]acetate](/img/structure/B5219749.png)

![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-3-nitrobenzamide](/img/structure/B5219774.png)
![4-{[(4-chlorophenyl)thio]methyl}-N-(2-hydroxy-2-phenylethyl)benzamide](/img/structure/B5219782.png)

![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5219786.png)
![methyl 4-({3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}amino)benzoate](/img/structure/B5219793.png)

![2-[4-(2-ethoxyphenyl)-1-piperazinyl]acetohydrazide](/img/structure/B5219837.png)

